Bis(cyclopentadienyl)manganese

Flame retardancy Fire safety Combustion inhibition

Bis(cyclopentadienyl)manganese(II), commonly known as manganocene, is a first-row organometallic sandwich compound with the formula [Mn(C₅H₅)₂]n and a molecular weight of 185.13 g·mol⁻¹. Unlike its iconic 18-electron congener ferrocene, manganocene possesses only 17 valence electrons, violating the 18-electron rule and conferring a substantially different bonding, electronic, and reactivity profile.

Molecular Formula C10H10Mn
Molecular Weight 185.12 g/mol
CAS No. 1271-27-8
Cat. No. B072863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)manganese
CAS1271-27-8
Molecular FormulaC10H10Mn
Molecular Weight185.12 g/mol
Structural Identifiers
SMILESC1=C[CH]C=C1.C1=C[CH]C=C1.[Mn]
InChIInChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H;
InChIKeyQROCSKKOEBOLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopentadienyl)manganese (Manganocene) CAS 1271-27-8 — Procurement-Relevant Baseline Properties and Metallocene Class Positioning


Bis(cyclopentadienyl)manganese(II), commonly known as manganocene, is a first-row organometallic sandwich compound with the formula [Mn(C₅H₅)₂]n and a molecular weight of 185.13 g·mol⁻¹ [1]. Unlike its iconic 18-electron congener ferrocene, manganocene possesses only 17 valence electrons, violating the 18-electron rule and conferring a substantially different bonding, electronic, and reactivity profile [2]. It is a thermochromic solid — amber below 159 °C and pink above — that adopts a polymeric chain structure in the low-temperature solid state and converts to a monomeric sandwich structure upon heating [1]. The compound is air-sensitive and degrades rapidly upon exposure, requiring strict inert-atmosphere handling [1]. As a member of the metallocene family, it sits between chromocene and ferrocene in the first-row transition series and exhibits quantifiable differentiation in flame suppression, spin-state behavior, structural polymorphism, magnetic properties, and kinetic lability relative to its closest in-class analogs.

Why Bis(cyclopentadienyl)manganese Cannot Be Swapped for Ferrocene, Cobaltocene, or Nickelocene Without Performance Consequences


Metallocenes are often treated as interchangeable organometallic building blocks, yet manganocene diverges sharply from its first-row neighbors in ways that directly affect scientific outcomes. The 17-electron configuration produces an ionic Mn²⁺(Cp⁻)₂ bonding picture with significantly weaker metal–cyclopentadienyl interactions compared to the covalent bonding in ferrocene, manifesting as longer M–C distances, polymeric solid-state structure, and facile ligand displacement [1]. Unlike the diamagnetic 18-electron ferrocene, manganocene is high-spin d⁵ (S = 5/2) with a magnetic moment of 5.81 μB, a property that underpins its unique spin-crossover thermodynamics — a feature entirely absent in ferrocene, cobaltocene, and nickelocene [2]. Furthermore, manganocene is kinetically labile and readily hydrolyzed by water or dilute acid, whereas ferrocene is robustly air- and moisture-stable [3]. These differences mean that substituting manganocene for another metallocene in flame suppression, magnetic materials, or thin-film precursor applications results in measurably different performance — as quantified below.

Quantitative Differentiation Evidence for Bis(cyclopentadienyl)manganese Against Closest Metallocene Analogs


Flame Suppression Ranking: Manganocene (MnCp₂) Outperforms Ferrocene, Cobaltocene, and Nickelocene in Direct Head-to-Head Combustion Assays

In a systematic experimental study directly comparing the flame suppression abilities of five metallocenes, manganocene (MnCp₂) ranked second only to chromocene and significantly outperformed ferrocene (FeCp₂), cobaltocene (CoCp₂), and nickelocene (NiCp₂) [1]. The suppression ability order was established as CrCp₂ > MnCp₂ > FeCp₂ > CoCp₂ > NiCp₂, correlating inversely with the atomic number of the central metal [1]. Quantitatively, the extinction limit of manganocene was smaller by a factor of 35 compared to the conventional extinguishing agent ammonium dihydrogen phosphate (NH₄H₂PO₄), versus a factor of only 11 for ferrocene [1]. This represents a 3.2-fold improvement in extinction efficiency for manganocene over ferrocene against the same baseline.

Flame retardancy Fire safety Combustion inhibition Metallocene additives

Spin-Crossover Thermodynamics: Manganocene Exhibits Quantifiable Low-Spin ⇌ High-Spin Equilibrium Absent in Ferrocene, Cobaltocene, and Nickelocene

Manganocene is the only simple first-row metallocene that exhibits a well-characterized thermal spin-crossover (SCO) between a low-spin doublet (S = 1/2) and high-spin sextet (S = 5/2) state [1]. When doped into diamagnetic ferrocene hosts to disrupt antiferromagnetic coupling in the polymeric solid, monomeric manganocene displays SCO behavior with thermodynamic parameters ΔH₀ ≈ 1.7 kcal·mol⁻¹ and ΔS₀ ≈ 5 cal·(mol·K)⁻¹ for the LS ⇌ HS equilibrium [1]. The experimental spin-crossover temperature Tc = 212 K (approx. −61 °C) has been determined in solution, yielding an electronic doublet–sextet energy gap of ΔE(HS–LS) = 3.58 kcal·mol⁻¹ [2]. In contrast, ferrocene (FeCp₂) is diamagnetic (S = 0) with a closed-shell 18-electron configuration and no accessible spin states; cobaltocene (CoCp₂, 19 e⁻) and nickelocene (NiCp₂, 20 e⁻) have fixed spin multiplicities and do not undergo thermal SCO [3].

Molecular magnetism Spin crossover Spintronics Magnetic materials

Solid-State Structural Polymorphism: Polymeric Chain Structure Below 159 °C with Thermochromic Transition — No Ferrocene Analog

Manganocene is structurally polymorphic in a manner unique among simple first-row metallocenes. Below 159 °C, the solid adopts a polymeric chain structure in which each manganese atom is coordinated by three cyclopentadienyl ligands — two serving as bridging ligands between adjacent Mn centers, and one as a terminal ligand [1]. The Mn–C distances for terminal Cp ligands are 242 pm, while bridging Cp distances range from 240 to 330 pm [2]. Upon heating above 159 °C, a reversible phase transition occurs: the polymer converts to a discrete monomeric sandwich structure isomorphous with ferrocene, accompanied by a visible color change from amber to pink [1]. In contrast, ferrocene is exclusively monomeric at all temperatures with Fe–C bond distances of 2.064 Å, and no metallocene other than manganocene exhibits this solid-state polymeric-to-monomeric phase transition [3].

Structural polymorphism Thermochromic materials Organometallic polymers Phase transition materials

Magnetic Moment: High-Spin d⁵ Configuration (5.81 μB) Versus Diamagnetic Ferrocene — Quantified Magnetic Differentiation

Manganocene possesses a high-spin d⁵ electronic configuration (S = 5/2) with five unpaired electrons per manganese center, giving rise to a strong magnetic moment [1]. Below its Néel temperature of 134 °C, manganocene is antiferromagnetically ordered; above this temperature, it exhibits a paramagnetic moment of 5.81 Bohr magnetons (μB) [1]. This contrasts sharply with ferrocene, which is diamagnetic (18-electron closed shell, S = 0, μ = 0) [2]. Cobaltocene (19 e⁻, S = 1/2) has a magnetic moment of approximately 1.73 μB, and nickelocene (20 e⁻, S = 1) has approximately 2.83 μB [3]. Thus, manganocene possesses 3.4× the magnetic moment of cobaltocene and 2.1× that of nickelocene, representing the highest magnetic moment among the neutral first-row metallocenes.

Molecular magnetism Paramagnetic materials Antiferromagnetic coupling Magnetic susceptibility

Kinetic Lability and Air Sensitivity: Manganocene as a Labile Precursor Versus Robust Ferrocene — Implications for CVD/ALD and Catalysis

Manganocene is kinetically labile, being readily hydrolyzed by water or hydrochloric acid and readily forming adducts with two- or four-electron Lewis bases such as N-heterocyclic carbenes (NHCs) [1]. In contrast, ferrocene is air- and moisture-stable indefinitely and resists ligand displacement under ambient conditions [2]. This differential lability is rooted in the ionic Mn²⁺(Cp⁻)₂ bonding character versus covalent Fe–Cp bonding [3], and is further evidenced by the Mn–C bond distance of 2.380(6) Å (gas-phase electron diffraction) versus Fe–C of 2.064 Å — a 15% longer bond, consistent with weaker metal–ligand interactions [4]. Manganocene sublimes at 100–130 °C under reduced pressure with a sublimation enthalpy ΔsubH° of 18.1 ± 0.41 kcal·mol⁻¹ (NIST data), making it a viable volatile precursor for CVD/ALD, where its facile ligand loss permits lower-temperature manganese oxide film deposition compared to more robust metallocenes [5]. In floating catalyst CVD for carbon nanostructure synthesis, manganocene has been directly tested alongside ferrocene, cobaltocene, ruthenocene, vanadocene, and magnesocene under comparable conditions, producing distinct carbon nanostructure morphologies [6].

CVD precursor ALD precursor Kinetic lability Organometallic reactivity Air sensitivity

Evidence-Backed Application Scenarios Where Bis(cyclopentadienyl)manganese Offers Verifiable Advantage Over Ferrocene and Other Metallocenes


High-Efficiency Halon-Alternative Flame Suppressant Formulation

Based on the direct head-to-head flame suppression comparison by Koshiba et al. (2012), manganocene (MnCp₂) achieves an extinction limit 35× better than ammonium dihydrogen phosphate, versus only 11× for ferrocene — a 3.2-fold advantage [1]. This positions manganocene as a superior manganese-delivery vehicle for gas-phase radical-scavenging fire suppression, following the established mechanism where Mn species (MnO, MnOH) catalyze H-atom recombination in flames [1]. While chromocene (CrCp₂) ranks highest overall (75× factor), the lower toxicity profile of manganese versus chromium makes manganocene the more practical choice among high-performing metallocene suppressants [1].

Spin-Crossover Molecular Switch and Magnetic Memory Device Development

Manganocene is the only simple metallocene with a well-characterized thermal spin crossover, exhibiting ΔH₀ ≈ 1.7 kcal·mol⁻¹ and ΔS₀ ≈ 5 cal·(mol·K)⁻¹ for the LS (S = 1/2) ⇌ HS (S = 5/2) equilibrium [2]. The experimental crossover temperature of 212 K (−61 °C) is within a technologically accessible range, and the SCO behavior can be tuned by cyclopentadienyl ring substitution (e.g., methyl, isopropyl, tert-butyl groups) [2][3]. For researchers developing bistable molecular switches, spintronic devices, or molecular-level magnetic memory, manganocene provides a uniquely characterized SCO platform that ferrocene (diamagnetic), cobaltocene (fixed S = 1/2), and nickelocene (fixed S = 1) cannot offer [4].

Thermochromic Polymeric Phase-Change Indicator or Sensor Material

Manganocene undergoes a reversible phase transition at 159 °C from a polymeric chain structure (amber) to a monomeric sandwich structure (pink), accompanied by a visible color change [5]. The polymeric phase features bridging cyclopentadienyl ligands connecting Mn centers into infinite chains, with terminal Mn–C distances of 242 pm and bridging distances of 240–330 pm [6]. This thermochromic polymeric-to-monomeric transition is unique among simple metallocenes — ferrocene, cobaltocene, and nickelocene remain monomeric at all temperatures — making manganocene a candidate for irreversible or reversible thermal indicator applications where a clear optical signal at a well-defined threshold temperature is required [5].

Low-Temperature Manganese Oxide ALD/CVD Using a Labile Metallocene Precursor

The kinetic lability and ionic bonding character of manganocene — evidenced by its 15% longer M–C bond (2.380 Å) versus ferrocene (2.064 Å) and its ready hydrolysis by water — translate into facile ligand elimination under CVD/ALD conditions [7][8]. Combined with a sublimation enthalpy of 18.1 kcal·mol⁻¹ and practical sublimation at 100–130 °C under reduced pressure, manganocene serves as a volatile manganese source that decomposes at lower temperatures than robust covalent precursors such as ferrocene [9]. The closely related derivative bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) has demonstrated MnO ALD growth rates of up to 1.2 Å/cycle at 100 °C, confirming the viability of this precursor class for low-temperature manganese-containing thin-film deposition on thermally sensitive substrates [10].

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